molecular formula C11H15N5S2 B2515981 2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-08-3

2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

Cat. No.: B2515981
CAS No.: 868221-08-3
M. Wt: 281.4
InChI Key: SYZCSARSSLSBBI-UHFFFAOYSA-N
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Description

2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine is a useful research compound. Its molecular formula is C11H15N5S2 and its molecular weight is 281.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of novel pyrimidine derivatives incorporating 1,2,4-triazolo[1,5-a]pyrimidine rings involves condensation reactions, showcasing the versatility of these compounds in chemical synthesis. These derivatives have been characterized using X-ray diffraction and spectroscopic techniques, providing insights into their molecular structures and potential as antibacterial agents (Lahmidi et al., 2019).

  • Crystal structures of triazolopyrimidine derivatives have been reported, highlighting their interest due to possible biological activities. These structures show different supramolecular architectures, furthering our understanding of molecular interactions and hydrogen bonding in solid-state chemistry (Canfora et al., 2010).

Applications in Material Science and Chemosensors

  • Triazolopyrimidines have been explored for their optical properties, where modifications to their structure enable tuning of frontier orbital energies, demonstrating their potential in materials science for designing molecules with specific electronic properties (Bucevičius et al., 2015).

  • The chemosensor capabilities of triazolopyridine systems have been investigated, with certain derivatives showing selectivity for metal ions and anions. These findings indicate the promise of triazolopyrimidines in environmental monitoring and analytical chemistry applications (Chadlaoui et al., 2006).

Properties

IUPAC Name

2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S2/c1-3-7-17-11-15-14-9(16(11)2)8-18-10-12-5-4-6-13-10/h4-6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZCSARSSLSBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325049
Record name 2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787689
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868221-08-3
Record name 2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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